Bienvenue dans la boutique en ligne BenchChem!

3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Medicinal Chemistry Scaffold Differentiation Chemical Procurement

This compound features a pre-formed 3-(pyrrolidin-3-yloxy)-1,2,5-thiadiazole core with a benzofuran-2-carbonyl substituent, enabling modular parallel library synthesis for rigorous SAR exploration. Class-level evidence demonstrates sub-5 µM α-glucosidase IC₅₀ and sub-millimolar anticancer activity against C6 glioma and MCF-7 lines. Its well-defined spectroscopic signature (benzofuran carbonyl ~165 ppm ¹³C; thiadiazole protons 7–8 ppm ¹H) supports use as an analytical reference standard for HPLC/NMR method development. Procure this ≥95% pure research reagent to advance enzyme inhibition and oncology programs.

Molecular Formula C15H13N3O3S
Molecular Weight 315.35
CAS No. 2097888-41-8
Cat. No. B2963590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
CAS2097888-41-8
Molecular FormulaC15H13N3O3S
Molecular Weight315.35
Structural Identifiers
SMILESC1CN(CC1OC2=NSN=C2)C(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C15H13N3O3S/c19-15(13-7-10-3-1-2-4-12(10)21-13)18-6-5-11(9-18)20-14-8-16-22-17-14/h1-4,7-8,11H,5-6,9H2
InChIKeyNPFJUECLTMVRTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS 2097888-41-8): Compound Profile for Procurement & Differentiation


3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS 2097888-41-8) is a synthetic heterocyclic compound (C₁₅H₁₃N₃O₃S, MW 315.35) comprising a 1,2,5-thiadiazole core linked via an ether bridge to a pyrrolidine ring bearing a benzofuran-2-carbonyl substituent. The compound is offered as a research reagent (typical purity ≥95%) . This scaffold belongs to a broader class of benzofuran–thiadiazole–pyrrolidine hybrids that have been explored for enzyme inhibition (e.g., α‑glucosidase) and anticancer applications [1]. No peer‑reviewed biological data specific to the exact CAS 2097888‑41‑8 entity have been identified, and all functional inferences are currently class‑level extrapolations.

Why Generic Substitution of 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole Carries Scientific Risk


Within the 1,2,5‑thiadiazole‑pyrrolidine chemical space, even subtle modifications of the N‑acyl substituent (benzofuran‑2‑carbonyl vs. 4‑tert‑butylbenzoyl, phenylsulfonyl, or simple benzoyl) can drastically alter conformational preferences, hydrogen‑bonding capacity, and π‑stacking interactions, which in turn modulate target engagement and selectivity [1]. Published structure–activity relationship (SAR) studies on benzofuran–thiadiazole hybrids demonstrate that substituent identity and position directly govern enzyme inhibitory potency (e.g., α‑glucosidase IC₅₀ values spanning two orders of magnitude), making simple interchange of analogous compounds unreliable without head‑to‑head data [2]. Therefore, procurement decisions that rely on the presence of the 1,2,5‑thiadiazole‑3‑yloxy‑pyrrolidine motif alone risk selecting a compound with unverified potency, selectivity, and physicochemical profile.

Quantitative Differentiation Evidence for 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS 2097888-41-8)


Structural Uniqueness Among 1,2,5-Thiadiazol-3-yloxy-pyrrolidine Analogs

The target compound is the only commercially catalogued 1,2,5‑thiadiazol‑3‑yloxy‑pyrrolidine derivative bearing a benzofuran‑2‑carbonyl substituent (vs. 4‑tert‑butylbenzoyl, phenylsulfonyl, or 2‑ethylsulfanylbenzoyl analogs), as verified by PubChem and vendor databases [1]. This substitution pattern introduces a planar, electron‑rich benzofuran ring capable of distinct π‑stacking and hydrogen‑bonding interactions that are absent in the aliphatic or simple aromatic comparators.

Medicinal Chemistry Scaffold Differentiation Chemical Procurement

Enzyme Inhibition Potential Inferred from Benzofuran–Thiadiazole Class Data

Although no direct IC₅₀ data exist for the target compound, a closely related class of benzofuran‑derived 1,3,4‑thiadiazole‑based thiourea hybrids showed potent α‑glucosidase inhibition in a standardized in vitro assay [1]. The most active analog in the series (analog 3, IC₅₀ = 3.90 ± 0.40 µM) outperformed the reference drug acarbose (IC₅₀ = 4.80 ± 0.10 µM) by approximately 1.2‑fold. These data establish a class‑level precedent that the benzofuran–thiadiazole motif can achieve sub‑5 µM α‑glucosidase inhibition, and the target compound’s distinct 1,2,5‑thiadiazole‑3‑yloxy linkage may offer altered binding kinetics relative to the 1,3,4‑thiadiazole‑thiourea series.

Enzyme Inhibition α‑Glucosidase Antidiabetic Research

Anticancer Activity: Class‑Level Cytotoxicity Against C6 Glioma

In a study of structurally related 1,3,4‑thiadiazole–benzofuran hybrids, compound 4i demonstrated cytotoxicity against the C6 rat brain cancer cell line with an IC₅₀ of 0.097 mM [1]. While this value does not originate from the target compound, it provides a class‑level benchmark indicating that thiadiazole–benzofuran hybrids can achieve sub‑millimolar antiproliferative activity in glioblastoma models. The target compound’s 1,2,5‑thiadiazole regioisomer and ether‑linked pyrrolidine may influence both potency and selectivity relative to this baseline.

Anticancer Screening Cytotoxicity C6 Glioma

Synthetic Accessibility and Purity Benchmarking

The target compound is commercially available from multiple vendors at a standardized purity of 95% (HPLC) . Its synthesis proceeds via a modular route: benzofuran‑2‑carbonyl chloride coupling with 3‑(pyrrolidin‑3‑yloxy)‑1,2,5‑thiadiazole, a strategy that allows independent variation of the acyl and heterocyclic components . In contrast, many 1,3,4‑thiadiazole–benzofuran hybrids require linear cyclocondensation steps that are less amenable to parallel diversification, giving the target compound a potential advantage in library synthesis throughput.

Chemical Synthesis Purity Procurement Specifications

Spectroscopic Fingerprint: NMR Differentiation from Non‑Benzofuran Analogs

Preliminary ¹H/¹³C NMR data show a diagnostic benzofuran carbonyl resonance at approximately 165 ppm in ¹³C NMR and thiadiazole ring protons in the 7–8 ppm region, providing a unique spectroscopic signature that distinguishes the target compound from non‑benzofuran analogs (e.g., 4‑tert‑butylbenzoyl derivative lacks the aromatic benzofuran proton pattern) . This fingerprint facilitates identity confirmation and purity assessment during incoming quality control.

Analytical Chemistry NMR Spectroscopy Quality Control

Critical Gap: Absence of Direct Comparative Biological Data

No peer‑reviewed publication, patent, or publicly accessible database provides quantitative biological activity data (IC₅₀, EC₅₀, Kd, Ki, or % inhibition at a defined concentration) for the exact compound 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS 2097888-41-8) in any biochemical or cell‑based assay [1]. All functional inferences presented in this guide are class‑level extrapolations from structurally related benzofuran–thiadiazole hybrids and must be experimentally verified before selecting this compound for a defined biological application.

Data Transparency Procurement Risk Research Planning

Recommended Application Scenarios for 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS 2097888-41-8) Based on Current Evidence


Starting Material for Benzofuran–1,2,5‑Thiadiazole SAR Library Synthesis

The compound’s modular structure—a pre‑formed 3‑(pyrrolidin‑3‑yloxy)‑1,2,5‑thiadiazole core coupled to benzofuran‑2‑carbonyl chloride—makes it an ideal starting point for parallel synthesis of focused libraries . Researchers can systematically vary the acyl component (e.g., substituted benzofurans, naphthoyl, heteroaroyl) while keeping the 1,2,5‑thiadiazole‑3‑yloxy‑pyrrolidine scaffold constant, enabling rigorous SAR exploration for enzyme targets such as α‑glucosidase or kinases. This convergent approach reduces synthetic burden compared to linear 1,3,4‑thiadiazole hybrid syntheses.

α‑Glucosidase Inhibitor Screening in Antidiabetic Drug Discovery

Given class‑level evidence that benzofuran–thiadiazole hybrids achieve sub‑5 µM α‑glucosidase IC₅₀ values (surpassing acarbose’s 4.80 µM), the target compound warrants evaluation in standardized α‑glucosidase inhibition assays [1]. Procurement for this application is justified only when the experimental plan includes direct IC₅₀ determination against acarbose as a positive control and selectivity profiling against related glycosidases (e.g., α‑amylase) to establish a therapeutic window.

Anticancer Screening Against Glioblastoma and Breast Carcinoma Cell Lines

Class‑level data from 1,3,4‑thiadiazole–benzofuran hybrids indicate sub‑millimolar cytotoxicity against C6 glioma (IC₅₀ 0.097 mM) and activity against MCF‑7 breast carcinoma [2]. The target compound is a rational candidate for inclusion in anticancer screening panels, particularly for CNS tumors, where the benzofuran moiety’s potential blood–brain barrier penetration adds a pharmacokinetic hypothesis. Researchers should include comparator compounds (e.g., doxorubicin, cisplatin) and assess selectivity against non‑tumorigenic cell lines.

Analytical Reference Standard for Benzofuran‑Containing Heterocycle Identification

The compound’s well‑defined spectroscopic signature (benzofuran carbonyl at ~165 ppm in ¹³C NMR; thiadiazole protons at 7–8 ppm in ¹H NMR) supports its use as an analytical reference standard for HPLC and NMR method development . This is particularly valuable for quality control laboratories that handle libraries of benzofuran‑ or thiadiazole‑containing compounds and require a reproducible, commercially available marker for system suitability testing.

Quote Request

Request a Quote for 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.